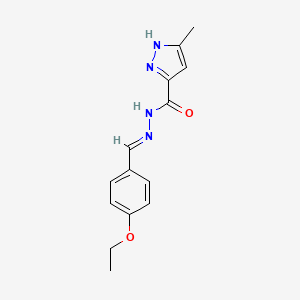

N'-(4-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 4-ethoxy-substituted benzylidene moiety. This compound belongs to a class of Schiff bases formed via condensation of pyrazole-3-carbohydrazide with substituted benzaldehydes.

Properties

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-3-20-12-6-4-11(5-7-12)9-15-18-14(19)13-8-10(2)16-17-13/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQROXVRWGCZDQY-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-ethoxybenzaldehyde under acidic conditions, often using acetic acid as a catalyst. This reaction can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Various studies have highlighted the compound's effectiveness against a spectrum of bacteria and fungi. For instance, pyrazole derivatives have shown significant activity against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

- Antitumor Effects : Some studies have reported that pyrazole derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard antibiotics .

- Anti-inflammatory Activity : In a controlled experiment, the compound was tested for its ability to inhibit COX-2 activity in vitro. Results showed a dose-dependent inhibition, suggesting potential for development as an anti-inflammatory agent .

- Anticancer Potential : In vitro studies on human cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis, particularly in breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins .

Data Tables

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N'-(4-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-ethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic conditions. The resulting product can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, confirming the formation of the azomethine linkage characteristic of Schiff bases.

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases derived from pyrazoles exhibit significant antimicrobial properties. For instance, a review highlighted that various Schiff bases, including those related to pyrazoles, showed potent antibacterial and antifungal activities against multidrug-resistant strains. Specifically, compounds with similar structures to this compound were found to have Minimum Inhibitory Concentration (MIC) values comparable to or better than standard antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Pyrazole Schiff Bases

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| Compound A | 7.81 | Staphylococcus aureus | |

| Compound B | 15.62 | Escherichia coli | |

| Compound C | 7.81 | Enterococcus faecalis |

Biological Evaluations

In addition to antimicrobial activity, biological evaluations have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were tested for their cytotoxicity in vitro against tumor cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in microbial resistance mechanisms. These studies suggest that the compound may inhibit key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

Potential as a Drug Precursor

The unique structural features of this compound make it a valuable precursor for synthesizing other bioactive compounds. Its ability to form complexes with metal ions has been explored for enhancing biological activity and targeting specific pathways in microbial cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzylidene moiety's substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Characterization :

- Spectroscopy :

- IR : N-H stretches (~3200 cm⁻¹), C=O (~1660 cm⁻¹), and C=N (~1600 cm⁻¹) are consistent across analogs. The 4-ethoxy group may show C-O-C asymmetric stretches (~1250 cm⁻¹) .

- NMR : The 4-ethoxy substituent would exhibit a triplet for -OCH₂CH₃ (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) in ¹H NMR, distinct from 4-methoxy’s singlet (δ ~3.8 ppm) .

- X-ray Diffraction: The 4-methoxy derivative crystallizes in a monoclinic system (P2₁/c space group) with intermolecular N-H···O hydrogen bonds . The bulkier 4-ethoxy group may alter packing efficiency and intermolecular interactions.

Computational and Hirshfeld Surface Analysis

DFT Studies :

- HOMO-LUMO Gaps :

- Molecular Electrostatic Potential (MEP): Electron-rich regions (negative potentials) are localized around the carbohydrazide and ethoxy groups, favoring interactions with electrophilic biological targets .

Hirshfeld Surface Analysis :

- The 4-methoxy derivative shows 25% H-bond contributions, while the 2,4-dichloro analog has dominant Cl···H interactions (18%) . The 4-ethoxy analog may exhibit reduced H-bonding due to steric hindrance from the ethyl group.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(4-ethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via acid-catalyzed condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-ethoxybenzaldehyde in ethanol under reflux. Acetic acid (2 drops) is used as a catalyst, with a reaction time of 2 hours. The crude product is precipitated in cold water, filtered, and recrystallized from ethanol, yielding ~78% . Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), temperature, or stoichiometry to improve crystallinity or purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- Spectroscopy : FT-IR confirms hydrazone (C=N) and carbonyl (C=O) stretches at ~1600 cm⁻¹ and ~1650 cm⁻¹, respectively. ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.8 ppm), ethoxy groups (δ 1.3–4.1 ppm), and pyrazole protons (δ 2.5 ppm for CH₃) .

- X-ray diffraction : Single-crystal X-ray analysis determines bond lengths, angles, and packing motifs. For example, the hydrazone linkage (C=N) typically measures ~1.28 Å, and intermolecular hydrogen bonds stabilize the crystal lattice .

Q. How does the choice of solvent affect the compound’s stability and solubility?

- Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane). Stability studies use accelerated degradation under UV light or varying pH. Ethanol is preferred for recrystallization due to moderate polarity, which balances solubility and crystal growth .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactive sites?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- HOMO-LUMO gaps (~4.5–5.0 eV) to assess charge-transfer potential.

- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π* in the hydrazone group).

- Molecular Electrostatic Potential (MEP) maps highlight nucleophilic (oxygen/nitrogen) and electrophilic (hydrazone carbon) regions .

Q. How can molecular docking elucidate potential biological targets (e.g., enzymes or receptors)?

- Methodology : Docking simulations (AutoDock Vina or Schrödinger Suite) align the compound with active sites of targets like DNA gyrase (PDB: 1KZN) or cannabinoid receptors. Key parameters:

- Binding affinity : ΔG values ≤ −8 kcal/mol suggest strong inhibition.

- Hydrogen bonds : Interactions with catalytic residues (e.g., Asp73 in DNA gyrase) validate binding modes observed in analogs .

Q. What role do Hirshfeld surface and AIM analyses play in understanding intermolecular interactions?

- Methodology :

- Hirshfeld surfaces quantify close contacts (e.g., H···O/N interactions >25% of surface area).

- Atoms in Molecules (AIM) topology defines bond critical points (BCPs), confirming hydrogen bonds (ρ ≈ 0.02–0.05 a.u.) and van der Waals interactions .

Q. How are structure-activity relationships (SARs) investigated for analogs with varying substituents?

- Methodology :

- Substituent variation : Replace ethoxy with methoxy, chloro, or nitro groups to assess electronic effects on bioactivity.

- Biological assays : Test antimicrobial activity (MIC against S. aureus or E. coli) or enzyme inhibition (IC₅₀ via spectrophotometry). For example, chloro-substituted analogs show enhanced DNA gyrase inhibition (IC₅₀ = 0.15 µg/mL) due to increased electrophilicity .

Q. How do solvent effects (e.g., aqueous vs. gas phase) influence the compound’s conformational stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.